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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1679564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential drug

interactions with Peramivir in a clinical research setting. The following information is intended

to supplement, not replace, approved prescribing information and clinical trial protocols.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Peramivir and how does this influence its

drug interaction potential?

A1: Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.

[1][2] This enzyme is crucial for the release of new virus particles from infected cells.[1][2] By

inhibiting neuraminidase, Peramivir halts the spread of the virus within the body.[1]

Peramivir's mechanism is highly specific to the viral enzyme, and it does not significantly

interact with human physiological pathways commonly involved in drug metabolism, such as

the cytochrome P450 (CYP) enzyme system. This specificity is a key reason for its low

potential for pharmacokinetic drug interactions.

Q2: What are the main routes of metabolism and excretion for Peramivir?

A2: Peramivir undergoes minimal metabolism in humans. Approximately 90% of an

administered dose is excreted unchanged in the urine, primarily through glomerular filtration.

This renal clearance pathway is the dominant route of elimination.
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Q3: Are there any known clinically significant drug-drug interactions with Peramivir?

A3: Peramivir has a very low propensity for drug-drug interactions. Clinical studies and in vitro

data have shown no clinically significant pharmacokinetic interactions with several drugs,

including oseltamivir, rimantadine, and oral contraceptives containing ethinyl estradiol and

levonorgestrel. It is also not a substrate or inhibitor of P-glycoprotein (P-gp). The most

significant interaction of note is with the live attenuated influenza vaccine (LAIV). Peramivir,
being an antiviral, can inhibit the replication of the live vaccine virus, potentially reducing the

vaccine's efficacy.

Q4: Is dose adjustment of Peramivir required when co-administered with other drugs?

A4: Generally, dose adjustments for Peramivir are not necessary when co-administered with

other medications, due to its low interaction potential. However, caution should be exercised

when co-administering Peramivir with other nephrotoxic drugs or drugs that are actively

secreted by the kidneys, as this could potentially affect Peramivir's clearance. Dose

adjustments are primarily required for patients with renal impairment, based on their creatinine

clearance.

Q5: How should studies be designed to assess potential interactions with Peramivir?

A5: Given that Peramivir is primarily cleared by the kidneys, clinical drug-drug interaction

studies should focus on co-administered drugs that are known inhibitors or inducers of renal

transporters, or are themselves nephrotoxic. A crossover study design is often appropriate,

where subjects receive Peramivir alone and in combination with the interacting drug, with a

suitable washout period in between. Pharmacokinetic parameters (AUC, Cmax, etc.) of both

Peramivir and the co-administered drug should be measured.
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Issue Potential Cause Recommended Action

Unexpected variability in

Peramivir plasma

concentrations between study

subjects.

Differences in renal function

among subjects. Peramivir

clearance is highly correlated

with creatinine clearance.

Ensure consistent and

accurate assessment of renal

function for all subjects at

screening and throughout the

study. Stratify data analysis by

renal function if significant

variability is observed.

Difficulty in quantifying

Peramivir in plasma samples.

Suboptimal analytical method

(e.g., sample preparation,

chromatography, mass

spectrometry parameters).

Utilize a validated bioanalytical

method, such as liquid

chromatography-tandem mass

spectrometry (LC-MS/MS),

with appropriate internal

standards. Ensure proper

sample collection, processing,

and storage to maintain drug

stability.

Inconsistent results in in vitro

drug transporter inhibition

assays.

Cell line variability, incorrect

substrate or inhibitor

concentrations, or issues with

the experimental buffer.

Use well-characterized and

validated cell lines expressing

the transporter of interest.

Perform concentration-

response experiments to

determine appropriate

concentrations. Optimize buffer

conditions to ensure cell

viability and transporter

function.

Observed adverse events not

previously associated with

Peramivir.

Potential pharmacodynamic

interaction with a co-

administered drug, or an effect

of the underlying disease

state.

Thoroughly document all

concomitant medications and

adverse events. Conduct a

causality assessment to

determine the likelihood of the

event being related to

Peramivir, the co-administered

drug, or the combination.
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Drug Interaction Data
The following table summarizes available quantitative data from drug interaction studies with

Peramivir. Due to its low interaction potential, extensive clinical drug-drug interaction studies

are limited.

Co-

administered

Drug

Analyte
Pharmacokineti

c Parameter

Ratio (Drug +

Peramivir /

Drug alone)

[90% CI]

Clinical

Significance

Probenecid Peramivir AUC, Cmax

No

pharmacokinetic

interactions

reported.

No dose

adjustment

required.

Oseltamivir

Peramivir,

Oseltamivir

Carboxylate

AUC, Cmax

No

pharmacokinetic

interactions

reported.

No dose

adjustment

required.

Rimantadine
Peramivir,

Rimantadine
AUC, Cmax

No

pharmacokinetic

interactions

reported.

No dose

adjustment

required.

Oral

Contraceptives

(ethinyl estradiol

and

levonorgestrel)

Ethinyl Estradiol,

Levonorgestrel
AUC, Cmax

No

pharmacokinetic

interactions

reported.

No dose

adjustment

required.

Experimental Protocols
Protocol 1: In Vitro Assessment of Peramivir's Potential
to Inhibit Cytochrome P450 Enzymes
Objective: To determine the half-maximal inhibitory concentration (IC50) of Peramivir for major

human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
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Methodology:

System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

Substrates: Use specific probe substrates for each CYP isoform at a concentration

approximate to their Km.

Incubation:

Prepare a series of Peramivir concentrations.

Pre-incubate Peramivir with HLM or recombinant enzymes and a NADPH-regenerating

system at 37°C.

Initiate the reaction by adding the probe substrate.

Incubate for a specific time within the linear range of metabolite formation.

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

Analysis:

Analyze the formation of the specific metabolite of the probe substrate using a validated

LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition of metabolite formation at each Peramivir concentration

relative to a vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic model.

Protocol 2: In Vitro Assessment of Peramivir as a
Substrate or Inhibitor of P-glycoprotein (P-gp) and
Breast Cancer Resistance Protein (BCRP)
Objective: To determine if Peramivir is a substrate or inhibitor of the efflux transporters P-gp

and BCRP.
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Methodology:

System: Polarized cell monolayers overexpressing P-gp (e.g., MDCK-MDR1) or BCRP (e.g.,

MDCK-BCRP) and a control cell line.

Bidirectional Transport Assay (Substrate Assessment):

Plate cells on permeable filter supports and allow them to form a confluent monolayer.

Add Peramivir to either the apical (A) or basolateral (B) chamber.

At specified time points, sample the receiving chamber and quantify the concentration of

Peramivir using LC-MS/MS.

Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-

A).

An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 in the

overexpressing cell line compared to the control suggests that Peramivir is a substrate.

Inhibition Assay:

Perform a bidirectional transport assay with a known P-gp or BCRP substrate in the

presence and absence of various concentrations of Peramivir.

A significant reduction in the efflux ratio of the known substrate in the presence of

Peramivir indicates inhibition.
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Caption: Peramivir's mechanism of action as a neuraminidase inhibitor.
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Caption: Workflow for evaluating drug interactions with Peramivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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